

1,7-Dichloroisoquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,7-Dichloroisoquinoline

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In-Depth Technical Guide to 1,7-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **1,7-Dichloroisoquinoline**, a halogenated derivative of isoquinoline. Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic compounds with diverse and important biological activities. This guide details the chemical structure, nomenclature, and physicochemical properties of **1,7-Dichloroisoquinoline**. Furthermore, it provides a detailed experimental protocol for its synthesis, which is of significant interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of **1,7-Dichloroisoquinoline** is characterized by an isoquinoline core with two chlorine atoms substituted at the 1 and 7 positions.

IUPAC Name: **1,7-dichloroisoquinoline**[\[1\]](#)

The structure is visualized in the following diagram:

Caption: Chemical structure of **1,7-Dichloroisoquinoline**.

Physicochemical Properties

A summary of the key physicochemical properties of **1,7-Dichloroisoquinoline** is presented in the table below. It is important to note that while experimental data is limited, computed values provide useful estimates for research purposes.

Property	Value	Source
Molecular Formula	C ₉ H ₅ Cl ₂ N	PubChem[2]
Molecular Weight	198.05 g/mol	PubChem[2]
IUPAC Name	1,7-dichloroisoquinoline	P&S Chemicals[1]
CAS Number	70810-24-1	P&S Chemicals[1]
XLogP3 (Computed)	3.7	PubChem[2]
Hydrogen Bond Donor Count (Computed)	0	PubChem[2]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[2]
Rotatable Bond Count (Computed)	0	PubChem[2]
Exact Mass (Computed)	196.979904 g/mol	PubChem[2]
Topological Polar Surface Area (Computed)	12.9 Å ²	PubChem[2]

Experimental Protocols

The synthesis of **1,7-Dichloroisoquinoline** is a two-step process commencing from 4-chlorocinnamic acid. The first step involves the formation of the intermediate, 7-chloro-1(2H)-isoquinolinone, which is then chlorinated to yield the final product.

Step 1: Synthesis of 7-chloro-1(2H)-isoquinolinone (Compound 134C)

While a detailed experimental protocol for this specific transformation was not found in the searched literature, the synthesis of similar isoquinolinones from cinnamic acid derivatives is a known chemical transformation. A general procedure would likely involve the reaction of 4-chlorocinnamic acid with a source of nitrogen, potentially through a cyclization reaction. Researchers should refer to general methods for isoquinolinone synthesis and adapt them for this specific substrate.

Step 2: Synthesis of 1,7-Dichloroisoquinoline (Compound 134D)[3]

Materials and Reagents:

- 7-chloro-1(2H)-isoquinolinone (Compound 134C)
- Dry toluene
- N,N-dimethyl-formamide (DMF)
- Thionyl chloride (SOCl_2)
- Ethyl acetate
- Petroleum ether
- Silica gel for flash column chromatography

Procedure:

- To a solution of 7-chloro-1(2H)-isoquinolinone (280 mg, 1.56 mmol) in dry toluene (10 mL), add N,N-dimethyl-formamide (1 mL) and thionyl chloride (1 mL).
- Stir the reaction mixture at 80 °C for 3 hours.
- Cool the reaction mixture to room temperature.

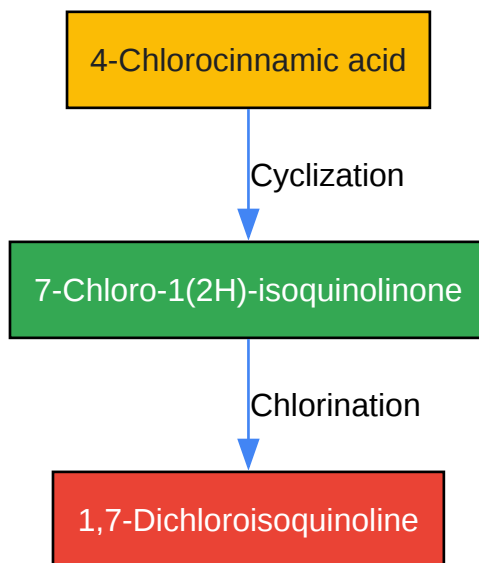
- Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.
- Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford **1,7-Dichloroisoquinoline**.

Characterization:

- LC-MS (ESI): $m/z = 198$ $[M+H]^+$ [3]
- ^1H NMR (400 MHz, CDCl_3): δ (ppm) 8.34 (d, $J = 1.2$ Hz, 1H), 8.29 (d, $J = 5.6$ Hz, 1H), 7.81 (d, $J = 8.8$ Hz, 1H), 7.70 (dd, $J = 2.4, 8.8$ Hz, 1H), 7.59 (d, $J = 5.6$ Hz, 1H)[3]

Logical Relationship of Synthesis

The synthesis of **1,7-Dichloroisoquinoline** follows a clear logical progression from a substituted cinnamic acid to the final chlorinated isoquinoline. This pathway involves the formation of the core heterocyclic ring system followed by functional group manipulation.



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Caption: Synthetic pathway to **1,7-Dichloroisoquinoline**.

Conclusion

This technical guide provides essential information for researchers working with **1,7-Dichloroisoquinoline**. The detailed IUPAC name, chemical structure, and a compilation of its physicochemical properties offer a solid foundation for its use in experimental settings. The provided synthesis protocol, including specific reaction conditions and characterization data, enables its preparation in the laboratory. The logical flow of the synthesis is also presented to aid in understanding the chemical transformations involved. This information is intended to facilitate further research and application of **1,7-Dichloroisoquinoline** in the development of new chemical entities with potential therapeutic value.

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References

- 1. pschemicals.com [pschemicals.com]
- 2. 1,7-Dichloroisoquinoline-d3 | C₉H₅Cl₂N | CID 169438261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Dichloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
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